![molecular formula C11H5ClF3N3 B12963792 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 8th position on the imidazoquinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach includes the use of 2-(benzoimidazol-1-yl)aniline substrates in an I2-mediated direct sp3 C–H amination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the I2-mediated direct sp3 C–H amination reaction suggests its potential for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of the chloro and trifluoromethyl groups can influence the oxidation reactions.
Reduction: Reduction reactions can modify the functional groups on the imidazoquinoxaline ring.
Substitution: The chloro group at the 4th position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . The compound’s anticancer properties are linked to its ability to inhibit specific kinases and enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the imidazo ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a triazole ring instead of the imidazo ring.
Benzo[4,5]imidazo[1,2-a]quinoxaline: Similar core structure but with different substituents.
Uniqueness: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. Its ability to act as a corrosion inhibitor and its potential in antifungal and anticancer applications further distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C11H5ClF3N3 |
|---|---|
Peso molecular |
271.62 g/mol |
Nombre IUPAC |
4-chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H5ClF3N3/c12-9-10-16-3-4-18(10)8-5-6(11(13,14)15)1-2-7(8)17-9/h1-5H |
Clave InChI |
WDMJSBQVRITOBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)N3C=CN=C3C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




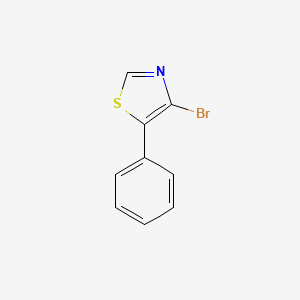
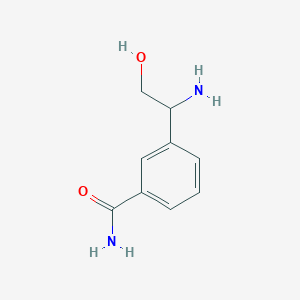
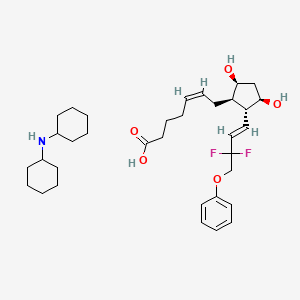




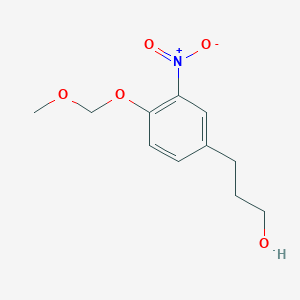
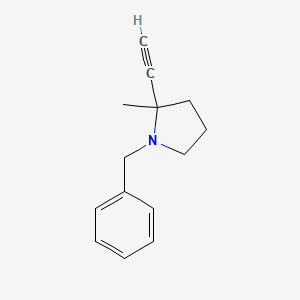
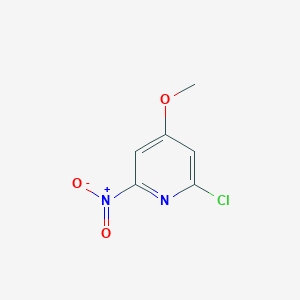
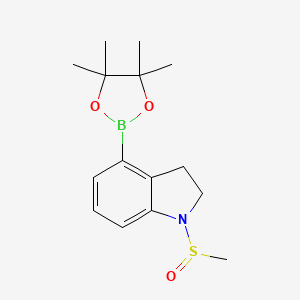
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)
